N-benzyl-1-(methylsulfonyl)piperidine-3-carboxamide
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Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-benzyl-1-(methylsulfonyl)piperidine-3-carboxamide”, piperidine derivatives are generally synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Anti-Acetylcholinesterase Activity N-benzyl-1-(methylsulfonyl)piperidine-3-carboxamide derivatives have been explored for their potential in treating neurodegenerative diseases, such as Alzheimer's, due to their anti-acetylcholinesterase (anti-AChE) activity. These compounds show a marked increase in activity with specific substitutions, indicating their potential as therapeutic agents for dementia and related cognitive disorders. One of the derivatives showed remarkable potency as an AChE inhibitor, with significant effects on acetylcholine levels in the brain, highlighting its potential for advanced development as an antidementia agent (Sugimoto et al., 1990).
Growth Hormone Secretagogue Analysis In the realm of enhancing growth hormone secretion, certain N-benzyl-1-(methylsulfonyl)piperidine-3-carboxamide derivatives have been analyzed for their properties and mechanisms. Their mass spectrometric analysis provides insights into their potential use and the chemical processes they undergo, which could be beneficial for developing new therapeutic agents targeting growth hormone-related pathways (Qin, 2002).
Novel Antidepressant Metabolism The compound has been linked to the metabolism studies of novel antidepressants, providing a deeper understanding of how these drugs are processed in the body. This research is crucial for the development of safer and more effective antidepressant therapies, highlighting the importance of N-benzyl-1-(methylsulfonyl)piperidine-3-carboxamide derivatives in pharmacological research (Hvenegaard et al., 2012).
Hypoglycemic Activity Investigations into the hypoglycemic activity of related benzamide derivatives have also been conducted, providing valuable information for the development of new treatments for diabetes. This research explores the structure-activity relationships within these compounds, aiming to identify new agents that can effectively manage blood sugar levels (Grell et al., 1998).
Antibacterial Properties N-benzyl-1-(methylsulfonyl)piperidine-3-carboxamide derivatives have shown significant potential as antibacterial agents. Their efficacy against various bacterial strains has been documented, marking them as promising candidates for developing new antibiotics to combat resistant bacteria (Ajani et al., 2013).
properties
IUPAC Name |
N-benzyl-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-20(18,19)16-9-5-8-13(11-16)14(17)15-10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUNVJXWUOENAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(methylsulfonyl)piperidine-3-carboxamide |
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